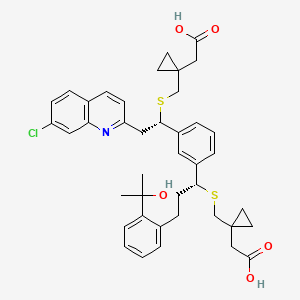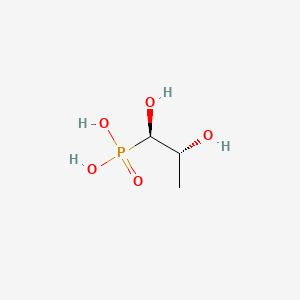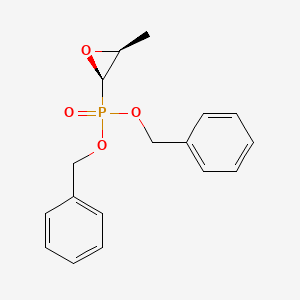
デオキシコール酸3-O-硫酸二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycholic Acid 3-O-Sulfate Disodium Salt is a bile acid derivative with the molecular formula C24H38Na2O7S and a molecular weight of 516.60 g/mol . It is a white to off-white crystalline powder that is soluble in water and other solvents. This compound is a sulfated form of deoxycholic acid, which is one of the secondary bile acids produced by intestinal bacteria from primary bile acids secreted by the liver .
科学的研究の応用
Deoxycholic Acid 3-O-Sulfate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and as an emulsifying agent in various industrial processes
作用機序
Target of Action
Deoxycholic Acid 3-O-Sulfate Disodium Salt, also known as 3-sulfodeoxycholic acid, is a steroid bile salt, a sulfate derivative of the bile acid (BA) deoxycholic acid . Its primary targets are adipocytes, the fat cells in our body .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Deoxycholic Acid 3-O-Sulfate Disodium Salt plays an important role in emulsification and solubilization of dietary fats for absorption in the gut . It enhances fat metabolism and takes part in glucose, other BAs, and its own homeostasis . Moreover, it plays an essential role in different physiological pathways such as appetite, pain and stress response, and even longevity .
Pharmacokinetics
The time to peak is 18 minutes and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .
Result of Action
The result of the action of Deoxycholic Acid 3-O-Sulfate Disodium Salt is the disruption of adipocytes, leading to the breakdown of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . When present at high levels, it can cause dna damage .
Action Environment
生化学分析
Biochemical Properties
Deoxycholic Acid 3-O-Sulfate Disodium Salt plays a crucial role in the emulsification and solubilization of dietary fats for absorption in the gut . It interacts with various enzymes, proteins, and other biomolecules to facilitate these processes. The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
Deoxycholic Acid 3-O-Sulfate Disodium Salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . When present at high levels, Deoxycholic Acid 3-O-Sulfate Disodium Salt can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Deoxycholic Acid 3-O-Sulfate Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting cell membranes in adipocytes and destroying fat cells in that tissue .
Metabolic Pathways
Deoxycholic Acid 3-O-Sulfate Disodium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycholic Acid 3-O-Sulfate Disodium Salt typically involves the sulfation of deoxycholic acidThis can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of Deoxycholic Acid 3-O-Sulfate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques and then converted to its disodium salt form by neutralization with sodium hydroxide .
化学反応の分析
Types of Reactions
Deoxycholic Acid 3-O-Sulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
類似化合物との比較
Similar Compounds
- Cholic Acid 3-Sulfate Disodium Salt
- Chenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurolithocholic Acid 3-Sulfate Disodium Salt
Uniqueness
Deoxycholic Acid 3-O-Sulfate Disodium Salt is unique due to its specific sulfation at the 3-O position, which imparts distinct physicochemical properties and biological activities. Compared to other bile acid sulfates, it has a higher solubility and different metabolic pathways, making it particularly useful in certain therapeutic and industrial applications .
特性
CAS番号 |
60237-35-6 |
|---|---|
分子式 |
C₂₄H₃₈Na₂O₇S |
分子量 |
516.6 |
同義語 |
12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)




